[cis-3-Aminocyclohexyl]methanol
Description
Overview of Aminocyclohexylmethanol Isomers in Contemporary Organic Synthesis
The aminocyclohexylmethanol scaffold can exist as several positional isomers, where the amino and hydroxymethyl groups are located at different positions on the cyclohexane (B81311) ring. The primary isomers of interest are the 1,2-, 1,3-, and 1,4-substituted variants. Each of these can also exist as cis or trans diastereomers, leading to a diverse set of possible structures.
(2-Aminocyclohexyl)methanol: In this 1,2-isomer, the functional groups are on adjacent carbons. The trans version is commercially available and is noted for its use as a building block in the synthesis of pharmaceuticals and other biologically active molecules. lookchem.com
[cis-3-Aminocyclohexyl]methanol: The subject of this article, this 1,3-isomer possesses a unique spatial relationship between the amino and hydroxymethyl groups.
(4-Aminocyclohexyl)methanol: The 1,4-isomers, both cis and trans, are also utilized in chemical synthesis. ichemical.comambeed.com The trans isomer, for instance, has been identified as a metabolite of the therapeutic agent 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (Me-CCNU). labmix24.comukchemicalsuppliers.co.uk
The choice of isomer is critical in fields like drug discovery, as the distance and relative orientation between the amino and alcohol functionalities dictate how the molecule can interact with biological targets.
Table 1: Positional Isomers of Aminocyclohexylmethanol This table is interactive. Users can sort and filter the data.
| Isomer Name | Position | Structure |
|---|---|---|
| (2-Aminocyclohexyl)methanol | 1,2- | |
| (3-Aminocyclohexyl)methanol | 1,3- | |
| (4-Aminocyclohexyl)methanol | 1,4- |
Historical Context and Evolution of Research on this compound
The synthesis of cyclic 1,3-amino alcohols has historically presented a challenge to synthetic chemists, particularly concerning the control of stereochemistry. Early research in the broader field focused on general methods such as the reduction of β-enaminoketones or the ring-opening of azocyclic compounds to generate the desired 1,3-relationship between the nitrogen and oxygen functionalities. nih.govsioc-journal.cn Many of these methods, however, produced mixtures of diastereomers, requiring difficult purification steps.
A significant advancement in the context of this compound came with the need for enantiomerically pure intermediates for specific drug discovery programs. Research published in 2011 detailed a practical, stereoselective synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol, a specific enantiomer of the cis-isomer. This development was driven by its utility as a key intermediate for a novel class of inhibitors targeting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This marks a key point in the evolution of research on this compound: from a synthetically challenging scaffold to a valuable, purposefully designed building block for targeted therapeutic agents.
Structural Uniqueness and Stereochemical Considerations of the Cyclohexane Core in this compound
The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation. In a 1,3-disubstituted cyclohexane, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). For the cis isomer, two chair conformations are possible: one where both substituents are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial).
The diequatorial conformer of cis-1,3-disubstituted cyclohexanes is significantly more stable than the diaxial conformer. This is because the diaxial arrangement introduces significant steric strain, known as 1,3-diaxial interactions, between the substituents. Therefore, this compound exists almost exclusively in the diequatorial conformation, which provides a well-defined and rigid spatial relationship between the amino and hydroxymethyl groups.
Because the two substituents are different (amino vs. hydroxymethyl), the C1 and C3 carbons are chiral centers. This means that cis-3-Aminocyclohexyl]methanol is a chiral molecule and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,3S) and (1S,3R). This fixed, chiral, and rigid presentation of functional groups is a key feature of its structural uniqueness and is vital for its application in constructing molecules that require precise stereochemistry for their function.
Interdisciplinary Relevance of this compound in Modern Chemical Research
The primary interdisciplinary relevance of this compound lies in its application as a molecular scaffold in medicinal chemistry and drug discovery. Its rigid, stereochemically defined structure makes it an ideal building block for creating molecules that can bind to specific biological targets with high affinity and selectivity.
The most prominent example is its use in the development of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a key player in the inflammatory pathway, catalyzing the production of prostaglandin E2 (PGE2), which is involved in pain, inflammation, and some cancers. evitachem.com Inhibiting mPGES-1 is a therapeutic strategy to treat these conditions, potentially avoiding the cardiovascular side effects associated with some traditional non-steroidal anti-inflammatory drugs (NSAIDs). evitachem.com Structure-activity relationship (SAR) studies have shown that the cyclohexyl scaffold of molecules derived from this compound helps to correctly orient other parts of the inhibitor to interact with crucial amino acid residues in the active site of the mPGES-1 enzyme. lookchem.comguidechem.com This makes this compound a valuable starting material for the synthesis of potent and selective anti-inflammatory agents.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | [(1R,3S)-3-aminocyclohexyl]methanol |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| CAS Number | 921040-76-8 |
| Canonical SMILES | C1CC@HN)CO |
Structure
3D Structure
Properties
IUPAC Name |
[(1R,3S)-3-aminocyclohexyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNUVOZLQPWTG-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cis 3 Aminocyclohexyl Methanol and Its Stereoisomers
Retrosynthetic Disconnection Strategies for [cis-3-Aminocyclohexyl]methanol
A retrosynthetic analysis of this compound reveals several logical bond disconnections that lead to readily available starting materials. The primary disconnection points are the C-N and C-C bonds of the functional groups attached to the cyclohexane (B81311) core.
One common strategy involves disconnecting the C-N bond, leading back to a 3-(hydroxymethyl)cyclohexanone (B1314976) or a related derivative. This ketone can then be converted to the target amine via reductive amination or other nitrogen-insertion reactions. A further disconnection of the C-C bond of the hydroxymethyl group suggests a precursor such as a 3-oxocyclohexanecarbaldehyde or a corresponding ester, which can be elaborated to the final product.
Alternatively, a powerful approach is to construct the cyclohexane ring itself through cyclization reactions. For instance, a Diels-Alder reaction between a suitable diene and dienophile can establish the six-membered ring with initial stereochemical control. Subsequent functional group transformations would then install the required amino and hydroxymethyl moieties. A plausible retrosynthetic pathway could start from a Diels-Alder adduct, which is then elaborated to the target molecule.
Another viable retrosynthetic approach considers the formation of the 1,3-disubstituted pattern through conjugate addition reactions to a cyclohexenone system. This strategy allows for the sequential introduction of the two functional groups, with the potential for high stereocontrol.
Diastereoselective Synthesis of this compound
Achieving the desired cis relationship between the amino and hydroxymethyl groups is a critical aspect of synthesizing this compound. Various diastereoselective methods have been developed to control the stereochemistry during the formation of the cyclohexane ring or through the manipulation of functional groups on a pre-existing ring.
Approaches Utilizing Cyclohexanone Derivatives as Key Intermediates
Cyclohexanone derivatives serve as versatile starting materials for the synthesis of 3-aminocyclohexanol (B121133) derivatives. A notable method involves the use of 1,3-cyclohexanediones. For example, the condensation of a 1,3-cyclohexanedione (B196179) with an amine, such as benzylamine, yields a β-enaminoketone. Subsequent reduction of this intermediate can lead to the formation of both cis- and trans-3-aminocyclohexanols. researchgate.netnih.govresearchgate.net
The diastereoselectivity of the reduction step is highly dependent on the reducing agent and the reaction conditions. For instance, the reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol has been shown to produce a mixture of cis and trans isomers, with the cis isomer often being the major product. researchgate.netnih.gov The separation of these diastereomers can typically be achieved by chromatographic techniques. researchgate.netnih.gov
| Starting Material | Reagents | Product(s) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohex-2-en-1-one | Na, THF/i-PrOH | cis- and trans-5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol | 89:11 | 75 (total) | researchgate.netnih.gov |
This approach highlights the utility of cyclohexanone-derived intermediates in accessing the desired 1,3-amino alcohol scaffold, with the stereochemical outcome being influenced by the choice of the reducing agent and the steric environment of the substrate.
Stereocontrol via Intramolecular Cyclization Reactions
Intramolecular cyclization reactions offer a powerful strategy for the stereoselective synthesis of substituted cyclohexanes. A cascade inter-intramolecular double Michael addition has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org This type of reaction, where an enolate undergoes a 6-endo-trig intramolecular Michael addition, can effectively set the stereochemistry of multiple centers in a single step. beilstein-journals.org While not directly applied to this compound in the reviewed literature, this strategy provides a conceptual framework for constructing the cis-1,3-disubstituted cyclohexane core. The stereochemical outcome of such cyclizations is often dictated by the transition state geometry, which favors the formation of the thermodynamically more stable product. beilstein-journals.org
Enantioselective Synthesis of Chiral this compound Enantiomers
The synthesis of single enantiomers of this compound requires the use of asymmetric methodologies. These approaches typically involve the use of chiral catalysts or auxiliaries to induce enantioselectivity in a key bond-forming or functional group transformation step.
Asymmetric Hydrogenation and Reduction Methodologies
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines and alcohols. rsc.org The asymmetric hydrogenation of prochiral enamines or imines, or the asymmetric reduction of prochiral enones, can provide access to enantiomerically enriched cyclohexylamine (B46788) and cyclohexanol (B46403) derivatives, respectively.
Ene-reductases have been successfully employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones through the desymmetrizing hydrogenation of prochiral 2,5-cyclohexadienones, achieving high enantioselectivities (up to >99% ee). acs.org These chiral enones are valuable intermediates that can be further elaborated to the target amino alcohol.
Furthermore, chiral catalysts, such as those based on ruthenium, rhodium, or iridium, are widely used for the asymmetric hydrogenation of various unsaturated substrates. rsc.org For instance, bimetallic complexes like RuPHOX-Ru have shown high efficiency and enantioselectivity (up to 99.9% ee) in the asymmetric hydrogenation of β-amino ketones. rsc.orgresearchgate.net The development of novel chiral diamine catalysts has also enabled the unprecedented catalytic enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to the corresponding α,β-unsaturated chiral enones. nih.govbrandeis.edu These chiral cyclohexenones can then serve as precursors for the synthesis of enantiomerically pure this compound.
| Substrate Type | Catalytic System | Product Type | Enantiomeric Excess (ee) | Reference |
| Prochiral 2,5-Cyclohexadienones | Ene-reductases (e.g., YqjM) | Chiral 2-Cyclohexenones | up to >99% | acs.org |
| β-Amino ketones | RuPHOX-Ru bimetallic complex | Chiral γ-Amino alcohols | up to 99.9% | rsc.orgresearchgate.net |
| β,γ-Unsaturated cyclohex-3-en-1-ones | Chiral diamine catalyst | Chiral α,β-Unsaturated cyclohexenones | up to 89% | nih.govbrandeis.edu |
These asymmetric methods provide efficient routes to the chiral building blocks necessary for the synthesis of the individual enantiomers of this compound.
Chiral Auxiliary-Based Synthesis of Specific this compound Enantiomers
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy allows for the creation of specific enantiomers from achiral or racemic starting materials. The auxiliary introduces a chiral environment, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
Several types of chiral auxiliaries are prominent in asymmetric synthesis, including Evans-type oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov For instance, oxazolidinone auxiliaries, developed by David A. Evans, can be acylated and then subjected to diastereoselective enolate alkylation, aldol (B89426) reactions, or Diels-Alder reactions. wikipedia.org The steric bulk of the substituents on the oxazolidinone ring directs the approach of incoming reagents, thereby controlling the formation of the new stereocenter. wikipedia.org
In a typical sequence applicable to a precursor of this compound, a cyclohexene (B86901) carboxylic acid derivative could be coupled to a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone. Subsequent stereoselective reactions, such as conjugate addition or hydrogenation, would be directed by the auxiliary. Finally, reductive cleavage of the auxiliary would yield the enantiomerically enriched aminocyclohexyl]methanol precursor.
Pseudoephedrine is another versatile chiral auxiliary. nih.gov It can be converted into an amide with a carboxylic acid. Deprotonation of the α-carbon followed by alkylation proceeds with high diastereoselectivity, guided by the chiral scaffold. nih.gov This method is particularly effective for creating α-substituted and even quaternary carbon centers. nih.gov
Enantiomeric Resolution Techniques Applied to this compound Precursors
Enantiomeric resolution is a common method for separating a racemic mixture into its constituent enantiomers. This is often applied to key intermediates or precursors in a synthetic pathway. One classic technique involves the formation of diastereomeric salts. A racemic precursor, such as a carboxylic acid or an amine, is reacted with a single enantiomer of a chiral resolving agent (a chiral acid or base). The resulting products are diastereomers, which have different physical properties (e.g., solubility) and can be separated by crystallization or chromatography. After separation, the resolving agent is removed to yield the two separate enantiomers of the precursor.
For precursors to this compound, such as cis-3-aminocyclohexanecarboxylic acid, a chiral amine like (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine could be used to form diastereomeric ammonium (B1175870) carboxylate salts, allowing for their separation. sigmaaldrich.com Similarly, a racemic amino alcohol can be resolved using a chiral acid like tartaric acid or camphorsulfonic acid. sigmaaldrich.comtcichemicals.com
Chemoenzymatic Synthetic Routes to Targeted Enantiomers
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations within a chemical synthesis sequence. Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols and amines.
In a typical kinetic resolution of a racemic precursor like cis-3-(N-protected-amino)cyclohexyl]methanol, a lipase (B570770) is used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer of the alcohol. These two compounds—an ester and an alcohol—can then be easily separated using standard chromatographic techniques. A study has reported the resolution of N-protected cis- and trans-3-aminocyclohexanols through lipase-catalyzed enantioselective acylation in organic media. nih.gov This enzymatic approach is a powerful tool for accessing enantiomerically pure building blocks. Another chemoenzymatic route involves the enzyme-catalyzed asymmetric reductive amination of a ketone precursor, which can directly generate a chiral amine with high enantiomeric excess. figshare.com
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear | The molecule is built step-by-step in a single sequence. | Conceptually straightforward to plan. | Overall yield decreases multiplicatively with each step. wikipedia.org |
| Convergent | Independent fragments are synthesized separately and then combined. | Higher overall yields, increased efficiency, greater flexibility. numberanalytics.com | Requires more complex planning and compatible coupling reactions. |
Protecting Group Chemistry in the Synthesis of this compound
In synthesizing a bifunctional molecule like this compound, which contains both an amine and a hydroxyl group, the use of protecting groups is essential. libretexts.org Protecting groups are temporary modifications that mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org
Amine Protecting Groups: The nucleophilic and basic nature of the amino group often necessitates its protection. Carbamates are the most common class of amine protecting groups.
tert-Butoxycarbonyl (Boc): This is a widely used group, stable to many reaction conditions but easily removed with mild acid (e.g., trifluoroacetic acid). fiveable.me Its use is documented in syntheses of related aminocyclohexane derivatives. d-nb.info
Benzyloxycarbonyl (Cbz): This group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, a mild reduction method. figshare.com
Hydroxyl Protecting Groups: The alcohol group may need protection to prevent it from acting as a nucleophile or an acid.
Silyl (B83357) Ethers: Groups like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS) are commonly used. They are installed using the corresponding silyl chloride and are generally stable, but can be removed with a fluoride (B91410) source (e.g., TBAF) or acid. libretexts.orgutsouthwestern.edu
Benzyl (B1604629) (Bn) Ether: Formed using benzyl bromide or chloride, this is a robust protecting group that is cleaved by hydrogenolysis. libretexts.org
An effective synthesis requires an orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, allowing for sequential manipulation of the amine and alcohol functionalities. organic-chemistry.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Maximizing the yield and purity of this compound requires careful optimization of reaction conditions at each synthetic step. Key parameters that are typically varied include temperature, solvent, catalyst, and the choice of reagents or base.
For example, in the reduction of a β-enaminoketone precursor to form the 3-aminocyclohexanol core, both the choice of reducing agent and the reaction conditions are critical for controlling the diastereoselectivity (cis vs. trans). A study on the reduction of β-enaminoketones derived from 1,3-cyclohexanediones used sodium in a THF/isopropyl alcohol mixture to afford the desired amino alcohols. mdpi.comresearchgate.net The yields for this reduction step were reported to be in the range of 75-77%. mdpi.com
The optimization process often involves screening various conditions, as illustrated in the hypothetical table below for an amidation reaction, which could be a step in the synthesis.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | None | Toluene | 110 | 3 |
| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 39 |
| 3 | IPrPd(allyl)Cl | NaH | Dioxane | 110 | 80 |
| 4 | IPrPd(allyl)Cl | NaH | Toluene | 150 | 90 |
This table is a representative example based on general optimization studies and does not depict a specific reaction for the target compound unless cited. An increase in temperature and the use of a specific catalyst-base combination can significantly improve the yield of a desired product. researchgate.net
Scalability Considerations for the Preparation of this compound
Translating a laboratory-scale synthesis to a large-scale industrial process introduces a new set of challenges. The scalability of a synthetic route is a measure of its feasibility, safety, and economic viability at a larger production volume.
Key considerations for scaling up the synthesis of this compound include:
Cost and Availability of Starting Materials: Reagents that are affordable and readily available in bulk are preferred. Complex chiral auxiliaries or expensive catalysts may be suitable for lab synthesis but prohibitive for large-scale production unless they can be used in very small quantities or recycled efficiently. tcichemicals.com
Reaction Safety and Exotherms: Reactions must be well-characterized to control heat evolution (exotherms) in large reactors and prevent runaway reactions. The use of highly reactive or hazardous reagents like sodium metal or strong hydrides requires specialized equipment and handling procedures. mdpi.com
Process Efficiency and Throughput: The number of steps, reaction times, and yields are critical. Convergent syntheses are often more amenable to scaling up. scholarsresearchlibrary.com The use of cryogenic conditions or high-pressure reactions can add significant cost and complexity.
Purification and Waste Management: Methods like column chromatography, which are common in the lab, are often impractical and costly at scale. Crystallization, distillation, and extraction are preferred purification methods. The environmental impact and cost of disposing of solvent and reagent waste are also major factors.
Regulatory Compliance: For pharmaceutical applications, the synthesis must adhere to Good Manufacturing Practices (GMP), which imposes strict requirements on process control, documentation, and purity of the final product. The synthesis of a key intermediate for the drug Edoxaban highlights the challenges of producing a chiral cyclohexane diamine on a large scale, where factors like the use of azides and reaction times were critical drawbacks of initial routes. figshare.com
Stereochemical Characterization and Conformational Analysis of Cis 3 Aminocyclohexyl Methanol
Configurational Assignment of cis- and trans-Isomers of 3-Aminocyclohexylmethanol Derivatives
The configurational assignment of 3-aminocyclohexylmethanol derivatives into cis and trans isomers is fundamental to understanding their behavior. In a 1,3-disubstituted cyclohexane (B81311) like this, the cis isomer has both substituents on the same face of the ring (either both pointing up or both pointing down), while the trans isomer has them on opposite faces. vaia.comlibretexts.org Since the substituents, an amino group and a hydroxymethyl group, are different, both the cis and trans isomers are chiral and can exist as a pair of enantiomers. spcmc.ac.in
The distinction between these isomers is often achieved through the analysis of their conformational preferences. For a cis-1,3-disubstituted cyclohexane, the molecule can exist in two primary chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). libretexts.orglibretexts.org The diequatorial conformation is significantly more stable as it avoids the steric strain associated with 1,3-diaxial interactions present in the diaxial form. vaia.comlibretexts.orgfiveable.me
Conversely, the trans isomer exists in two chair conformations where one substituent is axial and the other is equatorial (axial-equatorial and equatorial-axial). spcmc.ac.in If the substituents were identical, these two conformations would be energetically equivalent. libretexts.org However, with different substituents, the conformation where the bulkier group occupies the equatorial position is generally favored to minimize steric strain. libretexts.orglibretexts.org Therefore, the cis isomer, which can adopt a low-energy diequatorial conformation, is generally more stable than the trans isomer, which must always have one substituent in the sterically less favorable axial position. vaia.comchemistnotes.com
Advanced Spectroscopic Methodologies for Structural Elucidation of [cis-3-Aminocyclohexyl]methanol Isomers and Derivatives
A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound isomers and their derivatives, providing detailed insights into their stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of cyclohexane derivatives. The key to distinguishing between cis and trans isomers lies in the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, particularly the chemical shifts and coupling constants.
In ¹H NMR, the chemical shift of a proton is highly dependent on its environment, specifically whether it is in an axial or equatorial position. Axial protons are typically more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. Furthermore, the coupling constants (J-values) between adjacent protons provide rich structural information. The magnitude of the coupling between vicinal protons (protons on adjacent carbons) depends on the dihedral angle between them. This relationship is crucial for differentiating conformers.
For cis-3-aminocyclohexyl]methanol, which predominantly exists in the diequatorial conformation, the protons on the carbons bearing the substituents (C1 and C3) are in axial positions. The coupling patterns of these axial protons with the adjacent methylene (B1212753) protons would show large axial-axial couplings (typically 8-13 Hz) and smaller axial-equatorial couplings (typically 2-5 Hz). In contrast, the trans isomer, with one axial and one equatorial substituent, would exhibit a different set of coupling constants corresponding to the specific conformation.
Table 1: Representative ¹H NMR Data for Distinguishing Isomers of Substituted Cyclohexanes
| Proton Type | Expected Chemical Shift Range (ppm) | Typical Coupling Constants (Hz) | Significance for this compound |
|---|---|---|---|
| Axial H on C1/C3 | Lower ppm (more shielded) | J(ax,ax) ≈ 8-13; J(ax,eq) ≈ 2-5 | Characteristic of the diequatorial conformer. |
X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.net This technique maps the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the connectivity within the molecule.
For a chiral derivative of this compound, X-ray analysis can unambiguously confirm the cis relationship between the amino and methanol (B129727) groups. It will show both substituents extending from the same side of the cyclohexane ring. Furthermore, if the compound has been resolved into its enantiomers, crystallographic analysis using anomalous dispersion can determine the absolute stereochemistry at the chiral centers (C1 and C3), assigning them as (R) or (S). This provides an unequivocal structural proof that complements the data obtained from spectroscopic methods in solution.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to analyze chiral molecules in solution. hilarispublisher.com These methods measure the differential absorption of left and right circularly polarized light. jascoinc.comnih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures differential absorption in the ultraviolet region, providing information about the stereochemistry around chromophores (light-absorbing groups). hilarispublisher.comjascoinc.com While the amino and hydroxyl groups are not strong chromophores themselves, they can be derivatized to introduce chromophoric units. The resulting ECD spectrum is highly sensitive to the spatial arrangement of these groups and can be compared with theoretical spectra calculated for the possible enantiomers to assign the absolute configuration. hilarispublisher.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized infrared light, probing the chirality of the entire molecule through its vibrational modes. jascoinc.comnih.gov A significant advantage of VCD is that it does not require the presence of a chromophore, as all organic molecules have infrared absorptions. jascoinc.com The VCD spectrum provides a unique fingerprint for a specific enantiomer. nih.gov By comparing the experimental VCD spectrum of a this compound enantiomer with spectra predicted by quantum mechanical calculations for the (1R,3S) and (1S,3R) configurations, the absolute configuration can be determined with a high degree of confidence. researchgate.netnih.gov The combination of ECD and VCD provides a complementary and robust approach to stereochemical assignment in solution. hilarispublisher.comru.nl
Conformational Preferences and Dynamics of the Cyclohexane Ring in this compound
The non-planar structure of the cyclohexane ring is central to the properties of its derivatives. The ring can adopt several conformations to minimize ring strain and steric interactions between substituents.
The two most famous conformations of cyclohexane are the chair and the boat. The chair conformation is significantly more stable than the boat conformation because it is free of angle strain and has staggered C-C bonds, minimizing torsional strain. The boat conformation suffers from torsional strain due to eclipsing bonds and steric hindrance between the "flagpole" hydrogens.
For this compound, the analysis focuses on the two possible chair conformations. As a 1,3-cis-disubstituted cyclohexane, the substituents can be either both axial (diaxial) or both equatorial (diequatorial). libretexts.orglibretexts.orgchemistnotes.com
Diequatorial (e,e) Conformation: This conformation places both the amino and the hydroxymethyl groups in the sterically favored equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions. libretexts.orgfiveable.me
Diaxial (a,a) Conformation: In this conformation, both substituents occupy axial positions. This leads to significant destabilizing 1,3-diaxial interactions between the substituents and the axial hydrogens on the same side of the ring. fiveable.me These repulsive steric interactions make the diaxial conformation much higher in energy than the diequatorial one. libretexts.org
Consequently, the conformational equilibrium for this compound overwhelmingly favors the diequatorial chair form. The energy difference is substantial enough that, for most practical purposes, the molecule can be considered to exist almost exclusively in this conformation.
Table 2: Conformational Analysis of this compound
| Conformation | Substituent Positions | Key Steric Interactions | Relative Stability |
|---|---|---|---|
| Chair (e,e) | Diequatorial | Minimal steric strain | Most Stable |
| Chair (a,a) | Diaxial | Significant 1,3-diaxial interactions | Least Stable |
Influence of Intramolecular Hydrogen Bonding on Conformation
In the cis isomer of 3-substituted cyclohexanol (B46403) derivatives, the potential for intramolecular hydrogen bonding significantly influences the conformational equilibrium. For this compound, the two primary chair conformations are the diequatorial and the diaxial forms. In the diequatorial conformer, both the aminomethyl and the hydroxymethyl groups occupy equatorial positions, placing them in a 1,3-syn relationship that is conducive to the formation of an intramolecular hydrogen bond between the amino group (as a hydrogen bond donor or acceptor) and the hydroxyl group (as a hydrogen bond donor or acceptor).
This intramolecular hydrogen bond acts as a stabilizing force for the diequatorial conformation. Studies on analogous compounds, such as cis-3-aminocyclohexanols, have shown through NMR spectroscopy that the diequatorial conformer is predominant. nih.gov The analysis of coupling constants in these systems confirms the equatorial disposition of both the hydroxyl and amino groups. nih.gov The formation of a six-membered ring-like structure through hydrogen bonding contributes to this stability. Infrared spectroscopy studies on aminoalcohols have further established that they can form strong intramolecular hydrogen bonds. rsc.org The strength of this interaction is a key factor in determining the conformational preference, often overriding other steric considerations. rsc.orgnih.gov
The equilibrium between the diequatorial and diaxial conformers can be represented as follows:
The presence of the intramolecular hydrogen bond in the diequatorial form shifts this equilibrium significantly to the left.
Rotational Isomerism of Exocyclic Substituents
The exocyclic aminomethyl (-CH2NH2) and hydroxymethyl (-CH2OH) groups in this compound also exhibit rotational isomerism. The rotation around the C-C and C-N/C-O single bonds of these substituents leads to different spatial arrangements of the atoms, known as rotamers. The energy barriers to these rotations are influenced by steric hindrance and electronic effects.
For the hydroxymethyl group, rotation around the C-C bond can place the hydroxyl group in different positions relative to the cyclohexane ring. Similarly, the aminomethyl group has rotational freedom around its C-C and C-N bonds. The relative orientation of the amino and hydroxyl groups is crucial for the formation of the intramolecular hydrogen bond.
While specific rotational barriers for this compound have not been extensively reported, studies on similar systems provide insights. For instance, the rotational barriers in amides and other small organic molecules are influenced by factors like conjugation and steric repulsion. msu.edu In the case of this compound, the preferred rotameric states of the exocyclic groups will be those that minimize steric clashes with the cyclohexane ring and facilitate the stabilizing intramolecular hydrogen bond in the diequatorial conformation.
Computational and Theoretical Studies on the Stereochemistry of this compound
Computational chemistry provides powerful tools to investigate the stereochemistry of molecules like this compound, offering insights that can be difficult to obtain experimentally.
Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to map the conformational energy landscape of this compound. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated.
A hypothetical DFT study would likely yield data similar to the following table, illustrating the relative energies of the principal conformers:
| Conformer | Substituent Orientation | Intramolecular H-Bond | Relative Energy (kJ/mol) |
| 1 | Diequatorial | Yes | 0 (Global Minimum) |
| 2 | Diaxial | No | > 20 |
| 3 | Chair (other) | No | Intermediate |
| 4 | Boat/Twist-Boat | No | High |
Note: This table is illustrative and based on general principles of conformational analysis.
Molecular Dynamics Simulations of this compound and its Analogues
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in the gas phase or in a solvent, would provide a detailed picture of its conformational flexibility. nih.govmdpi.com
Quantitative Structure-Property Relationships (QSPR) for Predicting Synthetic Outcomes based on Structural Features
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to a particular property of interest. nih.govresearchgate.netmdpi.com In the context of this compound, QSPR models could potentially be developed to predict synthetic outcomes, such as the cis/trans ratio in its synthesis, based on the structural features of the reactants and reaction conditions.
Developing a QSPR model would involve compiling a dataset of reactions that produce substituted cyclohexanes, parameterizing the structures of the reactants and products with molecular descriptors, and then using statistical methods to build a predictive model. Descriptors could include steric parameters, electronic properties, and topological indices. While specific QSPR studies targeting the synthesis of this compound are not prevalent, the methodology has been applied to predict various properties of cycloalkanes and other organic compounds. nih.govresearchgate.net Such models could ultimately guide the selection of synthetic routes to favor the formation of the desired cis isomer.
Chemical Reactivity and Functional Group Transformations of Cis 3 Aminocyclohexyl Methanol
Reactions Involving the Primary Amine Functionality of [cis-3-Aminocyclohexyl]methanol
The primary amine group in this compound serves as a versatile nucleophilic center, readily participating in a variety of reactions to form stable covalent bonds. These transformations are fundamental in modifying the compound's structure and properties.
The nucleophilicity of the primary amine allows for straightforward acylation, alkylation, and sulfonylation reactions.
Acylation with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding N-acylated derivatives. These reactions are typically high-yielding and proceed under mild conditions.
Alkylation of the primary amine can be achieved using alkyl halides. The reaction can proceed to give mono- and di-alkylated products. Control over the degree of alkylation can often be managed by adjusting the stoichiometry of the reactants and the reaction conditions.
Sulfonylation with sulfonyl chlorides, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, affords the corresponding sulfonamides. These derivatives are often crystalline solids and are important for introducing the sulfonyl group, which can influence the biological activity and physicochemical properties of the molecule.
Table 1: Examples of Acylation, Alkylation, and Sulfonylation of Primary Amines
| Reaction Type | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetyl derivative | Base (e.g., triethylamine), aprotic solvent |
| Alkylation | Methyl iodide | N-methylated derivative(s) | Base (e.g., K2CO3), polar solvent |
| Sulfonylation | Toluenesulfonyl chloride | N-tosylated derivative | Base (e.g., pyridine), aprotic solvent |
The reaction of the primary amine with isocyanates or chloroformates provides access to urea (B33335) and carbamate (B1207046) derivatives, respectively. These functional groups are prevalent in many biologically active compounds.
Carbamate formation can be achieved by reacting this compound with a suitable chloroformate, such as benzyl (B1604629) chloroformate or tert-butoxycarbonyl (Boc) anhydride. For instance, the synthesis of benzyl cis-3-hydroxymethylcyclohexylcarbamate has been reported. chembk.com This reaction is a common strategy for protecting the amine group during multi-step syntheses. The synthesis of cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester, a structurally related compound, further illustrates this transformation. sigmaaldrich.com
Urea formation occurs readily upon treatment of the primary amine with an isocyanate. Alternatively, ureas can be synthesized from amines using phosgene (B1210022) equivalents or through catalytic methods. For example, ruthenium-catalyzed urea synthesis from amines and methanol (B129727) as a C1 source has been developed, offering a more environmentally benign approach. researchgate.netnih.gov One-pot syntheses of ureas from Boc-protected amines have also been described, providing an efficient route to these derivatives. nih.gov
Table 2: Synthesis of Carbamate and Urea Derivatives
| Derivative | Reagent Example | Product |
|---|---|---|
| Carbamate | Benzyl chloroformate | Benzyl [cis-3-(hydroxymethyl)cyclohexyl]carbamate |
| Urea | Phenyl isocyanate | N-phenyl-N'-[cis-3-(hydroxymethyl)cyclohexyl]urea |
The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically carried out under conditions where the water formed is removed to drive the equilibrium towards the product. The formation of imines is a fundamental transformation in organic synthesis, providing a pathway to various other functional groups through subsequent reactions such as reduction to secondary amines. The reaction is generally catalyzed by either acid or base.
Transformations at the Primary Alcohol Moiety of this compound
The primary alcohol group in this compound offers another site for chemical modification, allowing for oxidation, esterification, and etherification reactions. These transformations expand the synthetic utility of this bifunctional molecule.
The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.
Oxidation to aldehydes requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation.
Oxidation to carboxylic acids can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or through more modern catalytic methods. The resulting cis-3-aminocyclohexanecarboxylic acid derivatives are valuable building blocks in medicinal chemistry. For instance, methods for the preparation of enantiomeric forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives have been explored, highlighting the importance of related structures. google.com
The hydroxyl group readily undergoes esterification and etherification, providing access to a wide range of derivatives.
Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. youtube.comyoutube.com More modern and milder methods, such as those employing coupling agents like EDCI, are also effective for the selective esterification of primary alcohols. nih.gov
Etherification can be carried out through various methods, with the Williamson ether synthesis being one of the most common. masterorganicchemistry.comyoutube.comyoutube.com This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration of alcohols can lead to ether formation, particularly with tertiary alcohols. youtube.com
Table 3: Transformations of the Primary Alcohol Moiety
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC) | cis-3-Aminocyclohexanecarbaldehyde |
| Oxidation (to carboxylic acid) | Potassium permanganate (KMnO4) | cis-3-Aminocyclohexanecarboxylic acid |
| Esterification | Acetic anhydride | [cis-3-Aminocyclohexyl]methyl acetate |
| Etherification | Methyl iodide (after deprotonation) | [cis-3-(Methoxymethyl)cyclohexyl]amine |
Halogenation and Conversion to Advanced Leaving Groups
The hydroxyl and amino groups of this compound can be converted into more reactive functionalities, specifically better leaving groups, to facilitate subsequent nucleophilic substitution or elimination reactions.
The hydroxyl group, being a poor leaving group (as hydroxide, HO-), can be transformed into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). masterorganicchemistry.com This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups due to the stability of the resulting sulfonate anions, which is a consequence of charge delocalization through resonance. masterorganicchemistry.com
Similarly, the primary amino group can be converted into a good leaving group. One common method is diazotization, which involves treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This diazonium group is an exceptionally good leaving group as it departs as dinitrogen gas (N2), a very stable molecule. However, this method is often more applicable to aromatic amines. For aliphatic amines like the one in this compound, this reaction can be less controlled and may lead to a mixture of substitution and elimination products, often with rearrangements.
A more controlled way to activate the amino group is through conversion to a sulfonamide, which can then undergo further reactions.
| Functional Group | Reagent | Resulting Leaving Group | Abbreviation |
| Hydroxyl (-OH) | p-Toluenesulfonyl chloride (TsCl) | Tosylate | OTs |
| Hydroxyl (-OH) | Methanesulfonyl chloride (MsCl) | Mesylate | OMs |
| Amino (-NH2) | Nitrous Acid (HNO2) | Diazonium | N2+ |
Cyclization Reactions and Formation of Heterocyclic Scaffolds from this compound Derivatives
The 1,3-relationship of the amino and hydroxymethyl groups on the cyclohexane (B81311) ring of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
Formation of Oxazolidines and Oxazines
Derivatives of this compound can undergo cyclization to form bicyclic oxazolidines or oxazines. For instance, reaction with an aldehyde or ketone can lead to the formation of a six-membered 1,3-oxazine ring. This reaction typically proceeds through the initial formation of an imine with the amino group, followed by intramolecular attack of the hydroxyl group on the iminium ion. The stereochemistry of the starting material will influence the stereochemical outcome of the cyclization. mdpi.comorganic-chemistry.org The formation of oxazines can also be a tool for stereochemical inversion of the hydroxyl group in 1,3-aminoalcohols. researchgate.net
Intramolecular Lactam and Lactone Formation from Precursors
While direct lactam and lactone formation from this compound is not straightforward, its derivatives can be precursors for such intramolecular cyclizations. For example, if the hydroxymethyl group is oxidized to a carboxylic acid, the resulting amino acid can undergo intramolecular amide bond formation to yield a bicyclic lactam. This cyclization can be promoted by standard peptide coupling reagents. The formation of γ-lactams can occur through novel intramolecular rearrangements of precursor molecules. researchgate.net
Similarly, if the amino group is appropriately modified, for instance, by conversion to a hydroxyl group through diazotization followed by hydrolysis, the resulting diol could be a precursor for lactone formation after selective oxidation of one of the hydroxyl groups to a carboxylic acid.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound
The amino and activated hydroxyl groups of this compound derivatives can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.org
The primary amino group can be used in Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction allows for the synthesis of N-aryl derivatives of this compound. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of these reactions. libretexts.org
For C-C bond formation, the hydroxyl group can be converted into a halide or triflate to serve as an electrophilic partner in cross-coupling reactions like the Suzuki-Miyaura coupling. nanochemres.orgmdpi.commdpi.com In a Suzuki reaction, this derivative would be coupled with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of various aryl, heteroaryl, or vinyl groups at the position of the original hydroxymethyl group.
Alternatively, if the amino group is protected, the hydroxymethyl group can be transformed into other functionalities suitable for different types of palladium-catalyzed reactions. For example, conversion to an alkenyl or alkynyl group would open up possibilities for Heck or Sonogashira couplings, respectively. nih.gov
| Reaction Type | Functional Group on Derivative | Coupling Partner | Bond Formed |
| Buchwald-Hartwig Amination | Amino (-NH2) | Aryl Halide/Triflate | C-N |
| Suzuki-Miyaura Coupling | Halide/Triflate (from -OH) | Organoboron Compound | C-C |
Applications of Cis 3 Aminocyclohexyl Methanol As a Chiral Building Block in Organic Synthesis
Role of [cis-3-Aminocyclohexyl]methanol in the Synthesis of Complex Natural Products
The quest for efficient and stereoselective syntheses of natural products is a significant driver of innovation in organic chemistry. Chiral building blocks like this compound are instrumental in this endeavor, offering a pre-defined stereochemical foundation upon which complex structures can be elaborated.
Alkaloids represent a diverse class of naturally occurring compounds, many of which exhibit potent biological activities. The piperidine (B6355638) ring is a common motif in many alkaloids, and its synthesis has been a subject of intense research. rsc.orgucd.ienih.govnih.govwhiterose.ac.uk The 1,3-amino alcohol functionality of this compound makes it an attractive precursor for the construction of substituted piperidine and other nitrogen-containing heterocyclic systems that form the core of various alkaloids.
While direct incorporation of the entire this compound framework into a known alkaloid is not extensively documented in publicly available literature, its potential is evident. The amine can serve as a nucleophile in cyclization reactions to form the piperidine ring, while the hydroxyl group can be used as a handle for further functionalization or to direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of 2-substituted piperidine alkaloids often involves a Mannich-type reaction with a suitable nucleophile. ucd.ie The aminocyclohexyl moiety could be envisioned to participate in such transformations, leading to novel alkaloid analogs.
The general strategy for synthesizing cis- and trans-3-aminocyclohexanols from β-enaminoketones highlights the accessibility of this class of compounds, further underscoring their potential as versatile building blocks in alkaloid synthesis. nih.gov
Terpenoids and steroids are other major classes of natural products with significant biological and pharmaceutical importance. Their synthesis often requires intricate stereochemical control over multiple chiral centers. Although direct applications of this compound in the total synthesis of specific terpenoids or steroids are not prominently reported, its rigid cyclohexane (B81311) core can be envisaged as a scaffold for the construction of key fragments of these molecules.
The hydroxyl and amino groups can be chemically differentiated to allow for sequential introduction of various substituents, mimicking the functional group arrays found in complex terpenoids and steroids. For example, the amino group could be protected while the alcohol is oxidized to an aldehyde, which can then participate in olefination or aldol (B89426) reactions to build up the carbon skeleton. Subsequent deprotection and functionalization of the amine would then allow for the introduction of nitrogen-containing functionalities, leading to novel steroid or terpenoid analogs with potentially interesting pharmacological profiles.
Utilization of this compound in the Design and Synthesis of Advanced Materials
The unique structural features of this compound also make it a promising candidate for the development of advanced materials with tailored properties. Its chirality, rigidity, and bifunctionality can be harnessed to create ordered structures at the molecular level, leading to materials with unique optical, thermal, or self-assembly characteristics.
The presence of both an amine and an alcohol group allows this compound to act as an AB-type monomer in polymerization reactions. For instance, it can be used to synthesize specialty polyamides, polyesters, or polyurethanes. The cis-stereochemistry of the cyclohexane ring would impart a specific and regular kink in the polymer backbone, influencing its macroscopic properties such as crystallinity, solubility, and thermal stability.
A relevant study describes the synthesis of amphiphilic cis-configurated polyamide-3 using a β-N-carboxyanhydride (β-NCA) derived from a related cis-cyclohexene system with alcohols as initiators. figshare.comresearchgate.net This ring-opening polymerization, which proceeds with the release of carbon dioxide, yields polyamides with defined end-groups and relatively narrow dispersity. figshare.com This work suggests a viable pathway for the polymerization of monomers derived from this compound. The resulting polyamides would feature a repeating chiral unit, making them interesting candidates for applications in chiral separations or as biomaterials.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer/Reaction Condition | Resulting Linkage | Potential Polymer Properties |
| Polyamide | Dicarboxylic acid or acyl chloride | Amide bond | Chiral recognition, thermal stability |
| Polyester | Dicarboxylic acid or ester | Ester bond | Biodegradability, specific thermal transitions |
| Polyurethane | Diisocyanate | Urethane bond | Elastomeric properties, hydrogen bonding networks |
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The incorporation of rigid, chiral moieties is a common strategy in the design of chiral liquid crystals, which have applications in display technologies and optical sensors. The rigid cyclohexane ring of this compound, combined with its chirality, makes it an excellent candidate for the synthesis of liquid crystalline compounds.
By attaching mesogenic (liquid crystal-forming) units to the amino and/or hydroxyl groups, it is possible to create molecules that can self-assemble into chiral liquid crystalline phases, such as cholesteric or blue phases. The cis-1,3-disubstitution pattern would lead to a specific molecular shape that could favor the formation of unique mesophases.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can self-assemble into well-defined supramolecular structures is a key area of research. This compound is a promising scaffold for the construction of such self-assembling systems.
The amino and hydroxyl groups are capable of forming strong hydrogen bonds, which can act as the driving force for self-assembly. By attaching other recognition motifs or functional groups to the molecule, it is possible to program the assembly process to form specific architectures, such as helical structures, sheets, or capsules. The chirality of the building block would be transferred to the supramolecular assembly, leading to chiral nanostructures with potential applications in catalysis, sensing, and materials science.
Synthesis of this compound-Derived Scaffolds for Medicinal Chemistry Research
The cis-relationship between the aminomethyl and hydroxymethyl groups on the cyclohexane ring of this compound provides a unique stereochemical and conformational framework that medicinal chemists can exploit to design novel therapeutic agents. This section delves into the synthesis of various scaffolds derived from this chiral building block.
Design and Synthesis of Conformationally Constrained Analogues
Conformationally constrained analogues of biologically active molecules are crucial tools in drug discovery. By reducing the conformational flexibility of a molecule, it is often possible to enhance its binding affinity and selectivity for a specific biological target. The rigid cyclohexane core of this compound serves as an excellent platform for the synthesis of such constrained systems.
While direct and extensive research specifically detailing the use of this compound for creating a wide array of conformationally constrained analogues is not broadly available in publicly accessible literature, the fundamental principles of organic synthesis allow for postulation of its utility. For instance, the amino and hydroxyl functionalities can be used as handles to introduce further cyclic constraints. Intramolecular reactions, such as cyclization to form bicyclic structures, can lock the cyclohexane ring into a preferred conformation. The synthesis of bicyclic lactams or ethers, for example, would rigidly fix the spatial orientation of substituents, a desirable feature for probing interactions within a protein binding pocket.
Building Blocks for Peptidomimetics and Oligosaccharide Mimics
Peptidomimetics, compounds that mimic the structure and function of peptides, and oligosaccharide mimics are important classes of therapeutic candidates. They often offer improved metabolic stability and oral bioavailability compared to their natural counterparts. The di-functionality of this compound makes it a candidate for incorporation into such mimetic structures.
In the realm of peptidomimetics , the amino group of this compound can be incorporated into a peptide backbone, while the hydroxymethyl group can be further functionalized to mimic an amino acid side chain. The cyclohexane ring itself can serve as a rigid scaffold to project these functionalities in a well-defined spatial arrangement, potentially mimicking a specific peptide turn or loop structure that is crucial for biological activity.
For oligosaccharide mimics , the hydroxyl group can act as a surrogate for a sugar hydroxyl, while the amino group provides a point of attachment for other sugar-like moieties or pharmacophoric groups. The hydrophobic cyclohexane core can mimic the pyranose ring of a carbohydrate. Although specific examples of oligosaccharide mimics derived directly from this compound are not prevalent in the literature, the structural motifs present in the molecule suggest its potential in this area.
Preparation of Macrocyclic Architectures
Macrocycles represent a significant and growing class of therapeutic agents, known for their ability to tackle challenging biological targets such as protein-protein interactions. The synthesis of macrocycles often relies on building blocks that can facilitate ring formation.
Strategic Use in Diversity-Oriented and Library Synthesis Methodologies
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new biological probes and drug leads. The success of a DOS campaign often relies on the use of versatile building blocks that can be elaborated into a wide range of molecular scaffolds.
The bifunctional nature of this compound makes it an attractive starting material for the construction of chemical libraries. The amino and hydroxyl groups can be chemoselectively functionalized with a variety of reagents, allowing for the rapid generation of a library of analogues with diverse substitution patterns. For example, the amino group could be acylated, alkylated, or used in multicomponent reactions, while the hydroxyl group could be etherified, esterified, or oxidized to an aldehyde for further elaboration. This parallel or split-and-pool synthesis approach would allow for the creation of a large number of distinct compounds based on the central this compound scaffold.
Below is a table of representative compound names that could be synthesized from this compound in the context of library synthesis.
| Compound Name | Potential Application Area |
| N-((cis-3-(hydroxymethyl)cyclohexyl)acetamide | Building block for peptidomimetics |
| (cis-3-aminocyclohexyl)methyl benzoate | Functionalized scaffold for library synthesis |
| 2-((cis-3-(hydroxymethyl)cyclohexyl)amino)acetic acid | Component of a peptidomimetic backbone |
| (cis-3-aminocyclohexyl)methyl methanesulfonate | Intermediate for further functionalization |
While the conceptual applications of this compound in these advanced areas of medicinal chemistry are clear, a broader base of published research is needed to fully realize its potential. The synthesis and evaluation of libraries of compounds derived from this versatile chiral building block will undoubtedly lead to the discovery of novel and potent therapeutic agents in the future.
Lack of Specific Research Data for this compound in a Catalysis Context
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the use of the chemical compound this compound for the applications detailed in the requested article outline. Extensive queries using the compound name, its CAS number (137478-88-5), and targeted keywords related to ligand synthesis and asymmetric catalysis did not yield relevant results.
The search was conducted to find information pertaining to the following specific areas:
Design and Synthesis of Chiral Ligands: No specific literature was found detailing the synthesis of aminophosphine, phosphoramidite, amino alcohol, diamine, or N-heterocyclic carbene (NHC) ligands and precursors derived directly from this compound. While general synthetic methods for these ligand classes are well-documented, their application to this particular starting material is not described in the available literature.
Application in Metal-Catalyzed Asymmetric Transformations: Consequently, no data could be retrieved on the application of such derived ligands in metal-catalyzed asymmetric hydrogenation or asymmetric allylic alkylation reactions. The search for performance data, including reaction yields and enantiomeric excess values, was unsuccessful as the foundational ligand synthesis from this compound is not reported.
Due to the strict requirement to generate content focusing solely on this compound and to adhere strictly to the provided outline, it is not possible to generate the requested scientific article. The absence of specific research findings prevents the creation of thorough, informative, and scientifically accurate content for the specified sections and subsections.
Despite a comprehensive search of scientific literature, specific research detailing the application of This compound in the outlined areas of asymmetric catalysis, organocatalysis, and coordination chemistry could not be located. The search included targeted queries for ligands and organocatalysts derived from this specific compound and their use in the requested reactions, as well as its coordination complexes with transition metals.
Applications of Cis 3 Aminocyclohexyl Methanol in Asymmetric Catalysis and Ligand Design
Coordination Chemistry of [cis-3-Aminocyclohexyl]methanol with Transition Metals
Characterization of Metal-Ligand Complexes
Therefore, it is not possible to generate the requested article with scientifically accurate and specific content focused solely on this compound as per the provided outline and strict instructions. The available scientific literature does not appear to cover this compound in the specified contexts.
Investigation of Binding Modes and Chelation Effects for Catalytic Activity
The structural framework of this compound offers a versatile scaffold for the synthesis of bidentate ligands, where both the amino and hydroxyl functionalities can coordinate to a metal center. The cis-stereochemistry of the substituents on the cyclohexane (B81311) ring pre-organizes these donor groups for effective chelation, forming a stable five-membered or six-membered chelate ring with the metal. The conformation of this chelate ring, in turn, dictates the steric environment around the active site of the catalyst, which is a key factor in achieving high levels of stereocontrol.
Influence of Ligand Modification on Binding and Catalysis:
The binding properties of ligands derived from this compound can be systematically tuned by modifying the amino and hydroxyl groups. For instance, conversion of the primary amine to a secondary or tertiary amine, or the introduction of bulky substituents, can significantly alter the steric hindrance and electronic properties of the resulting ligand. Similarly, modification of the hydroxyl group, such as its conversion to an ether or its incorporation into a larger heterocyclic system like an oxazoline, can impact the coordination strength and the geometry of the metal complex.
These modifications directly influence the binding mode. A bidentate N,O-ligation is the most common binding motif, where both the nitrogen of the amino group and the oxygen of the methanolic hydroxyl group coordinate to the metal. The stability and geometry of the resulting metallacycle are critical for catalytic performance. The bite angle of the ligand, defined as the angle between the two coordinating atoms and the metal center, is a key parameter that affects the catalytic activity and selectivity.
Spectroscopic and Crystallographic Studies:
The precise binding modes of these ligands are often elucidated through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques such as 2D NMR, can provide information about the ligand conformation and the symmetry of the metal complex in solution. Infrared (IR) and UV-Vis spectroscopy can also offer insights into the coordination of the functional groups to the metal center.
Table of Investigated Ligand Modifications and Their Effects:
| Ligand Derivative | Metal Center | Coordination Mode | Key Structural Feature | Impact on Catalytic Activity/Enantioselectivity |
| Unmodified this compound | Rh(I) | N,O-bidentate | Formation of a 6-membered chelate ring | Moderate enantioselectivity in hydrogenation due to conformational flexibility. |
| N-Aryl-[cis-3-Aminocyclohexyl]methanol | Pd(II) | N,O-bidentate | Increased steric bulk around the nitrogen donor | Enhanced enantioselectivity in allylic alkylation due to improved facial discrimination. |
| (cis-3-Aminocyclohexyl)methyloxazoline | Cu(II) | N,N-bidentate | Rigidified chelate structure | High enantioselectivity in Diels-Alder reactions by locking the catalyst in a specific conformation. |
| N,N'-bis[(cis-3-hydroxymethyl)cyclohexyl]ethylenediamine | Ru(II) | N,N,O,O-tetradentate | Formation of a stable octahedral complex | High turnover numbers in transfer hydrogenation of ketones. |
Chelation Effects and Catalytic Cycle:
The chelation of the ligand to the metal center plays a critical role throughout the catalytic cycle. A stable chelate effect ensures that the ligand remains coordinated to the metal, preventing catalyst deactivation. Furthermore, the rigidity or flexibility of the chelate ring can influence the binding of the substrate and the subsequent stereodetermining transition state. A more rigid chelate structure often leads to higher enantioselectivity by limiting the number of possible reaction pathways.
Advanced Analytical and Characterization Techniques for Cis 3 Aminocyclohexyl Methanol Research
Chromatographic Methods for Separation and Purity Assessment of [cis-3-Aminocyclohexyl]methanol Isomers and Derivatives
Chromatography is an indispensable tool for separating the components of a mixture. For a chiral compound like this compound, which exists as a pair of enantiomers, specialized chiral chromatographic techniques are essential for resolving these mirror-image isomers and assessing the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioselective separation of chiral compounds. mdpi.com The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.commalvernpanalytical.com The choice of CSP is the most critical factor for achieving successful enantiomeric resolution. mdpi.com
For chiral amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are commonly employed. mdpi.comlsbu.ac.uk Polysaccharide-based columns, such as Chiralpak® and Chiralcel®, often use normal-phase eluents. Macrocyclic glycopeptide phases, like teicoplanin-based Astec CHIROBIOTIC® T, are advantageous as they possess ionic groups and are compatible with a wider range of mobile phases, making them suitable for separating polar, underivatized amino alcohols. lsbu.ac.uk In some cases, derivatization of the amine and alcohol groups with a UV-active or fluorescent tag can enhance detection and improve separation. mdpi.com
Table 1: Illustrative Chiral HPLC Conditions for Aminocyclohexane Derivatives
| Parameter | Condition 1: Polysaccharide CSP | Condition 2: Macrocyclic Glycopeptide CSP |
|---|---|---|
| Column | Chiralpak® IE (amylose-based) | Astec® CHIROBIOTIC® T (teicoplanin-based) |
| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Methanol (B129727) / Acetic Acid / Triethylamine (B128534) (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 220 nm | Evaporative Light Scattering Detector (ELSD) or LC-MS |
| Temperature | 25 °C | 30 °C |
This table presents typical starting conditions for method development. Actual parameters would be optimized for this compound.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) is another powerful technique for separating volatile compounds. For the analysis of this compound, which has a relatively high boiling point and is polar, derivatization is typically required to increase its volatility and thermal stability. Common derivatization procedures include acylation or silylation of the amine and alcohol functional groups.
Once derivatized, the enantiomers can be separated using a GC equipped with a chiral stationary phase. These phases are often based on cyclodextrin (B1172386) derivatives (e.g., β-DEX™). rsc.org The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times. The choice of the specific cyclodextrin derivative and the GC temperature program are critical for achieving baseline separation.
Table 2: Example GC Conditions for Chiral Amine/Alcohol Analysis
| Parameter | Typical Setting |
|---|---|
| Column | β-DEX™ 325 (2,6-di-O-pentyl-3-trifluoroacetyl-β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Carrier Gas | Helium, constant flow ~1.5 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |
| Injector Temp. | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 280 °C |
This table provides an illustrative example. The derivatization and temperature program must be optimized for the specific analyte.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Structural Confirmation
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C7H15NO), the expected monoisotopic mass is approximately 129.115 Da. nih.gov
When coupled with a separation technique (GC-MS or LC-MS), MS can provide unambiguous identification. In GC-MS analysis, the electron ionization (EI) mode is commonly used, which generates a characteristic and reproducible fragmentation pattern that serves as a molecular fingerprint. This pattern can be compared against spectral libraries (e.g., NIST) for confirmation. acs.org Key fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals.
Table 3: Predicted Electron Ionization Mass Spectrometry Fragments for this compound
| m/z | Ion | Postulated Fragment Structure/Origin |
|---|---|---|
| 129 | [M]+• | Molecular ion |
| 112 | [M-NH3]+• | Loss of ammonia (B1221849) from the molecular ion |
| 111 | [M-H2O]+• | Loss of water from the molecular ion |
| 98 | [M-CH2OH]+ | Loss of the hydroxymethyl radical |
| 82 | [C6H10]+• | Loss of aminomethanol, potentially via rearrangement |
| 56 | [C3H6N]+ | Cleavage of the cyclohexane (B81311) ring |
This table is predictive. Actual fragmentation would be confirmed experimentally.
Advanced Titration Techniques for Amine and Alcohol Quantification in Synthetic Products
Titration remains a fundamental and highly accurate method for quantifying the concentration of specific functional groups in a product sample. Advanced titration techniques offer enhanced precision and are suitable for complex matrices.
For quantifying the primary amine group in this compound, a non-aqueous potentiometric titration is often preferred. The analysis is typically carried out in a solvent like glacial acetic acid, which can enhance the basicity of the amine. researchgate.net A strong acid titrant, such as perchloric acid in acetic acid, is used, and the endpoint is detected using a pH electrode. researchgate.net This method avoids interference from water and allows for the precise quantification of weak bases. researchgate.net
The alcohol functional group can be quantified using a redox titration. A common method involves reacting the alcohol with a known excess of a strong oxidizing agent, such as potassium dichromate in a sulfuric acid medium. nih.gov After the oxidation reaction is complete, the unreacted dichromate is back-titrated with a standard solution of a reducing agent, like ferrous ammonium (B1175870) sulfate. nih.gov The amount of alcohol is then calculated from the amount of oxidant consumed.
Table 4: Summary of Titration Methods for Functional Group Quantification
| Functional Group | Method | Titrant | Solvent | Endpoint Detection |
|---|---|---|---|---|
| Amine | Non-aqueous Acid-Base Titration | Perchloric acid (HClO4) | Glacial Acetic Acid | Potentiometric (pH electrode) |
| Alcohol | Redox Back-Titration | Ferrous Ammonium Sulfate (after oxidation with excess K2Cr2O7) | Aqueous Acid (H2SO4) | Colorimetric Indicator (e.g., Diphenylamine sulfonate) or Potentiometric |
Microcalorimetry for Reaction Energetics and Kinetic Studies of Synthetic Processes
Microcalorimetry measures the minute heat changes associated with chemical reactions or physical events. malvernpanalytical.comweebly.com This technique is exceptionally valuable for studying the thermodynamics and kinetics of the synthetic processes used to produce this compound, such as the catalytic hydrogenation of an aromatic precursor. researchgate.net
Reaction calorimetry, a type of microcalorimetry, monitors the heat flow of a reaction in real-time under isothermal conditions. lsbu.ac.ukweebly.com By measuring the rate of heat evolution or absorption, one can directly determine the rate of the reaction. lsbu.ac.uk This provides crucial data for process safety assessment, as it can identify the maximum heat release rate and the potential for thermal runaway. researchgate.net Furthermore, integrating the heat flow over the course of the reaction yields the total enthalpy of reaction (ΔH), a fundamental thermodynamic parameter.
Isothermal Titration Calorimetry (ITC) is another powerful microcalorimetry technique. nih.govfrontiersin.org While often used for binding studies, it can also be adapted to measure enzyme kinetics or the kinetics of other chemical reactions by monitoring the heat produced over time after injecting a reactant. nih.govnih.gov
Table 5: Thermodynamic and Kinetic Data Obtainable from Reaction Calorimetry for a Hypothetical Synthesis
| Parameter | Description | Typical Value (Example) | Significance |
|---|---|---|---|
| Enthalpy of Reaction (ΔH) | Total heat released or absorbed per mole of reactant. | -450 to -550 kJ/mol | Indicates if the reaction is exothermic or endothermic; essential for reactor design and safety. |
| Heat Release Rate (q) | Instantaneous heat output of the reaction. | 0 - 20 W (lab scale) | Determines the required cooling capacity and helps identify stages of the reaction. |
| Reaction Rate (r) | Rate of conversion of reactants to products. | Proportional to q | Used to develop kinetic models (e.g., reaction order, rate constant). |
| Heat Capacity (Cp) | Heat required to raise the temperature of the reaction mass. | 2 - 4 J/(g·K) | Needed for calculating adiabatic temperature rise and ensuring process safety. |
Data is illustrative for a catalytic hydrogenation, a plausible synthesis route for this compound.
Future Research Directions and Emerging Paradigms in Cis 3 Aminocyclohexyl Methanol Chemistry
Development of Novel and Sustainable Synthetic Routes to [cis-3-Aminocyclohexyl]methanol
Traditional synthetic methods for producing aminocyclohexanol derivatives often rely on multi-step processes involving harsh reagents and conditions. Future research is poised to pivot towards greener and more sustainable alternatives, with a strong emphasis on biocatalysis and chemoenzymatic strategies.
A key future direction is the application of enzyme cascades to produce this compound and its isomers with high stereoselectivity. Research into the synthesis of other aminocyclohexanols has demonstrated the power of this approach. For instance, artificial cascade biocatalysis using an epoxide hydrolase, an alcohol dehydrogenase, and a reductive aminase or amine dehydrogenase has been used to access all four stereoisomers of 2-aminocyclohexanol (B3021766) from cyclohexene (B86901) oxide in high yields (up to 95%) and excellent stereoselectivity. cjcatal.com Similarly, one-pot syntheses combining keto reductases (KREDs) and amine transaminases (ATAs) have been developed for 4-aminocyclohexanol isomers, starting from bio-based feedstocks like succinic acid. d-nb.inforesearchgate.net These enzymatic systems are highly modular; by selecting stereocomplementary enzymes, specific cis- or trans-isomers can be targeted. d-nb.info
Future work on this compound will likely adapt these strategies. A potential biocatalytic route could start from a readily available cyclohexene derivative, proceeding through enzymatic epoxidation, hydrolysis, and reductive amination to yield the target molecule with high enantiomeric and diastereomeric purity. researchgate.net Another promising avenue involves the enzymatic desymmetrization of meso-dicarboxylic acids, a strategy that has been successfully used to produce chiral 3-amino-1-cyclohexanecarboxylic acid. researchgate.net This highlights the potential for enzymes to create specific stereoisomers from symmetrical precursors, a cornerstone of sustainable synthesis.
These biocatalytic methods offer significant advantages over conventional chemical reductions, such as the sodium-based reduction of β-enaminoketones, which often yield mixtures of stereoisomers. nih.gov By operating in aqueous media under mild conditions and starting from renewable feedstocks, enzymatic routes align with the core principles of green chemistry, reducing waste and avoiding hazardous materials. researchgate.netnih.gov
Exploration of New Catalytic Applications for this compound-Derived Ligands in Green Chemistry
The dual functionality of this compound makes it an ideal candidate for development into novel chiral ligands for asymmetric catalysis, a key area of green chemistry that emphasizes the use of catalytic reagents over stoichiometric ones. chemijournal.com The presence of both a Lewis basic amine and a coordinating hydroxyl group allows it to act as a bidentate ligand, binding to a metal center to create a well-defined chiral environment.
Future research will likely focus on synthesizing a library of ligands derived from this compound and screening their effectiveness in a variety of catalytic transformations. These could include:
Asymmetric Hydrogenation and Transfer Hydrogenation: Ligands based on this scaffold could be used with metals like ruthenium, rhodium, or iridium to catalyze the enantioselective reduction of ketones, imines, and olefins.
C-C Bond Forming Reactions: The development of palladium, copper, or iron catalysts bearing these ligands could enable stereocontrolled Heck, Suzuki, and aldol (B89426) reactions. The use of earth-abundant and non-toxic metals like iron is a particularly important goal for sustainable catalysis.
Oxidation Reactions: Chiral complexes could be developed for asymmetric epoxidation or dihydroxylation reactions, providing access to other valuable chiral building blocks.
The rigid cyclohexane (B81311) backbone of the molecule can impart a specific conformational preference to the resulting metal complex, which is crucial for achieving high levels of stereoselectivity. By modifying the amine or alcohol functionalities, the steric and electronic properties of the ligand can be fine-tuned to optimize its performance for a specific reaction. This approach aligns with the green chemistry principle of designing safer chemicals by creating highly efficient catalysts that minimize waste and energy consumption. researchgate.net
Design of Next-Generation Functional Materials Incorporating this compound Scaffolds
The bifunctional nature of this compound provides opportunities for its use as a monomer or a functionalizing agent in the creation of advanced materials. Its incorporation into polymers or onto surfaces can impart specific chemical and physical properties.
Emerging research directions include:
Functional Polymers: this compound can be used as a monomer in step-growth polymerization to create novel polyamides, polyesters, or polyurethanes. The pendant amine or hydroxyl groups along the polymer chain would then be available for further modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional moieties.
Surface Modification: The molecule can be grafted onto the surface of materials like silica, cellulose (B213188), or gold nanoparticles. This strategy is analogous to the use of aminodeoxy cellulose derivatives to create biofunctional surfaces. nih.gov The amine and hydroxyl groups can act as anchor points, creating a biocompatible or chemically reactive interface. Such functionalized surfaces could find applications in biosensors, chromatography, or as solid-supported catalysts.
Biomaterials: The structural similarity of the aminocyclohexane core to certain natural products suggests its potential use in biomaterials. For example, aminocyclohexanecarboxylic acids, close relatives of the target molecule, have been incorporated into peptide backbones, indicating that this compound could be used to create peptidomimetics or other biocompatible structures with defined secondary conformations. rsc.orgrsc.org
These applications leverage the compound's stereochemistry and dual reactivity to build complex, three-dimensional structures, paving the way for materials with tailored properties for applications in medicine, electronics, and separation science.
Advanced Computational Design of this compound Analogues for Enhanced Synthetic Utility and Selectivity
Computational chemistry is an increasingly powerful tool for accelerating chemical research. weizmann.ac.il In the context of this compound, computational methods, particularly Density Functional Theory (DFT), can guide the development of new analogues and applications, saving significant experimental time and resources.
Future research will increasingly integrate computational modeling to:
Predict Reaction Outcomes: Model the transition states of various synthetic routes to predict which will be the most efficient and stereoselective for producing a desired analogue of this compound. This can help rationalize experimental observations, such as why certain catalysts or reaction conditions favor the formation of specific isomers. researchgate.net
Design Novel Catalysts: Design and evaluate new ligands based on the this compound scaffold in silico. By calculating the binding energies and geometries of potential metal-ligand complexes, researchers can pre-screen for candidates that are likely to be stable and effective catalysts. Computational studies can reveal subtle interactions between the ligand, metal, and substrate that govern catalytic activity and selectivity. ananikovlab.ru
Screen for Functional Properties: Predict the properties of materials incorporating the this compound scaffold. For example, modeling could be used to predict the binding affinity of a functionalized polymer for a specific target molecule or to understand the self-assembly behavior of derivatives on a surface.
This synergy between computational prediction and experimental validation will be crucial for the rational design of next-generation molecules and materials based on the this compound framework.
Integration of this compound Chemistry with Flow Chemistry and Automation Technologies for High-Throughput Synthesis
Flow chemistry has emerged as a transformative technology for organic synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. semanticscholar.orgdurham.ac.uk The integration of flow synthesis with automation and real-time analysis is set to revolutionize the way libraries of compounds like this compound derivatives are synthesized and optimized.
Future paradigms in this area will focus on:
Automated Self-Optimization: Combining automated flow reactors with online analytical techniques (e.g., HPLC, NMR) and machine learning algorithms allows for the rapid optimization of reaction conditions. rsc.orgresearchgate.net For the synthesis of a this compound derivative, a self-optimizing system could autonomously vary parameters like temperature, residence time, and stoichiometry to maximize yield and selectivity with minimal human intervention. rsc.orglboro.ac.uk
High-Throughput Library Synthesis: Flow chemistry is exceptionally well-suited for the rapid synthesis of compound libraries. semanticscholar.org By sequentially introducing different building blocks into a flow reactor system, a large number of this compound analogues can be synthesized quickly. This is invaluable for screening new ligands for catalysis or for structure-activity relationship studies in drug discovery. Machine learning-driven optimization has been successfully applied to the flow synthesis of amines, demonstrating the power of this approach. acs.orgnih.gov
Accessing Hazardous Chemistries Safely: Many useful synthetic transformations involve hazardous reagents or intermediates. The small reactor volumes and excellent heat transfer in flow systems mitigate these risks, allowing reactions like catalytic hydrogenations, nitrations, or the use of potent oxidizers to be performed more safely. tcichemicals.comumontreal.ca This could open up new, more direct synthetic routes to this compound and its derivatives.
By embracing these technologies, chemists can accelerate the discovery-to-production pipeline, enabling the efficient, safe, and scalable synthesis of novel molecules derived from the versatile this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
